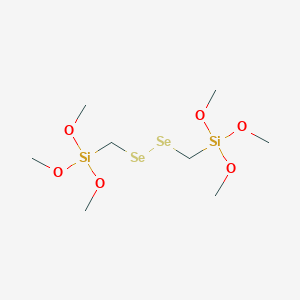![molecular formula C18H15NO2 B14193842 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 834894-98-3](/img/structure/B14193842.png)
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring system substituted with a methoxyethyl group and a benzonitrile moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyethyl)phenol with 4-cyanobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as refluxing in an organic solvent like toluene or ethanol, and yields the desired product after purification.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of green chemistry principles to minimize waste and reduce environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture .
Analyse Des Réactions Chimiques
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Studies have explored its role as a ligand in binding assays to identify potential targets for drug development.
Medicine: The compound has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for further investigation as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be compared with other benzofuran derivatives, such as:
4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
4-[2-(2-Ethoxyethyl)-1-benzofuran-5-yl]benzonitrile: The presence of an ethoxyethyl group can influence the compound’s electronic properties and interactions with biological targets.
4-[2-(2-Methyl)-1-benzofuran-5-yl]benzonitrile: The methyl group substitution can alter the compound’s steric and electronic characteristics, potentially affecting its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
834894-98-3 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-[2-(2-methoxyethyl)-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C18H15NO2/c1-20-9-8-17-11-16-10-15(6-7-18(16)21-17)14-4-2-13(12-19)3-5-14/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
LKPULJVDCNFTLE-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

